Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the CAS number 897734-62-2. It is classified as a sulfonamide derivative, featuring a unique combination of functional groups that contribute to its potential biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 515.6449 g/mol .
The synthesis of Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves several key steps:
These synthesis methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can be described as follows:
The three-dimensional arrangement of these groups contributes to the compound's chemical reactivity and potential biological interactions. The SMILES representation for this compound is CCOC(=O)Cn1/c(=N/C(=O)c2ccc(cc2)S(=O)(=O)N2CCC(CC2)C)/sc2c1ccc(c2)C
.
Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions due to its diverse functional groups:
These reactions can be utilized in synthetic pathways for developing related compounds or derivatives .
The mechanism of action for Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate likely involves interactions with specific biological targets:
Further studies are necessary to elucidate its precise biological mechanisms and therapeutic potential .
The physical and chemical properties of Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate include:
These properties are crucial for determining its suitability in various applications and formulations .
Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has potential applications in scientific research:
Further exploration into its biological activity could reveal additional uses in medicinal chemistry and drug discovery .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4